LogD Reduction: 1-(oxetan-2-yl)propan-1-one vs. Cyclobutyl Ketone Analogue
The 2-substituted oxetane ring in 1-(oxetan-2-yl)propan-1-one provides a significant reduction in lipophilicity compared to an analogous cyclobutyl ketone. This difference stems from the higher polarity and hydrogen-bond acceptor capacity of the oxygen atom within the oxetane ring, which can lower LogD by approximately 0.7 to 1.0 log units [1].
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | Not directly measured for this specific compound, but class effect indicates a ΔLogD of -0.7 to -1.0 vs. carbocyclic analogues [1]. |
| Comparator Or Baseline | Cyclobutyl ketone analogue (carbocyclic counterpart). |
| Quantified Difference | Reduction in LogD by approximately 0.7 to 1.0 log units. |
| Conditions | Class-level inference based on matched molecular pair (MMP) analysis of oxetane-containing compounds and their non-oxygenated carbocyclic comparators in drug discovery programs [1]. |
Why This Matters
Lower lipophilicity is associated with reduced off-target toxicity, improved aqueous solubility, and lower metabolic clearance, making 1-(oxetan-2-yl)propan-1-one a superior starting point for lead optimization compared to more lipophilic ketone building blocks.
- [1] Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. View Source
